Phosphine, (1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenyl-
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Overview
Description
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] is an organophosphorus compound widely used in asymmetric synthesis. This chiral diphosphine ligand consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions. The compound exhibits axial chirality due to restricted rotation, making it a valuable ligand in enantioselective transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] is typically synthesized from (1S)-1,1’-binaphthol via its bis triflate derivatives. The synthesis involves the reaction of (1S)-1,1’-binaphthol with triflic anhydride to form the bis triflate, which is then treated with diphenylphosphine in the presence of a base to yield the desired diphosphine .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The diphenylphosphino groups can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and transition metal catalysts for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] has numerous applications in scientific research:
Mechanism of Action
The mechanism by which phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] exerts its effects involves its role as a chiral ligand. It coordinates with transition metals to form complexes that facilitate enantioselective transformations. The axial chirality of the ligand induces asymmetry in the metal center, leading to the preferential formation of one enantiomer over the other in the product .
Comparison with Similar Compounds
Similar Compounds
- Phosphine, ®-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-]
- Phosphine, (S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-]
- Phosphine, ®-[1,1’-binaphthalene]-2,2’-diylbis[di-p-tolyl-]
- Phosphine, (S)-[1,1’-binaphthalene]-2,2’-diylbis[di-p-tolyl-]
Uniqueness
Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] is unique due to its high enantioselectivity and stability. Its axial chirality and the steric hindrance provided by the diphenylphosphino groups make it an excellent ligand for asymmetric catalysis. Compared to similar compounds, it offers superior performance in terms of selectivity and yield in various catalytic reactions .
Properties
IUPAC Name |
[1-(3-diphenylphosphanylnaphthalen-2-yl)naphthalen-2-yl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2/c1-5-20-36(21-6-1)45(37-22-7-2-8-23-37)42-30-29-33-17-15-16-28-40(33)44(42)41-31-34-18-13-14-19-35(34)32-43(41)46(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-32H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRUMFSPZRPWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5P(C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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